molecular formula C23H20FN5O B2415888 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207055-24-0

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2415888
CAS No.: 1207055-24-0
M. Wt: 401.445
InChI Key: AFODPQPQFQFBII-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl and methoxyacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize related compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or as a probe to understand biological pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could enhance the performance of industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide shares similarities with other benzimidazole derivatives, such as:
    • N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-ethoxyacetamide
    • N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-propoxyacetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c1-15-7-8-19(13-16(15)2)29-22(17-9-11-25-12-10-17)21(27-28-29)23(30)26-14-18-5-3-4-6-20(18)24/h3-13H,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODPQPQFQFBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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